molecular formula C12H15NO4S B2855322 methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate CAS No. 1036991-33-9

methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate

Cat. No. B2855322
CAS RN: 1036991-33-9
M. Wt: 269.32
InChI Key: WNTQMFVAHQHLSK-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a dimethylamino group, which suggests it might have basic properties, and a phenylsulfonyl group, which is a common moiety in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the acrylate backbone, with the phenylsulfonyl and dimethylamino groups attached . The exact structure would depend on the specific locations of these groups on the acrylate molecule.


Chemical Reactions Analysis

As an acrylate, this compound could participate in various reactions. Acrylates are known to form polymers in the presence of heat, light, or a catalyst . The dimethylamino group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, acrylates are colorless, volatile liquids that are slightly soluble in water and completely soluble in alcohols, ethers, and many organic solvents .

Scientific Research Applications

Polymer Material Synthesis

This compound is utilized in the synthesis of microporous polymer microspheres . These microspheres are a hot topic in polymer material research due to their wide range of applications. For instance, they can be used for the immobilization of bioactive substances such as enzymes, cells, proteins, and antibodies . The introduction of various functional groups into these microspheres can enhance their hydrophobicity, solubility, and biocompatibility, making them suitable for use as high-performance chromatographic fillers, catalyst carriers, and in biomedical and adsorbent fields .

Electrogenerated Chemiluminescence (ECL)

The compound has potential applications in the field of ECL analysis and imaging . It has been reported that related organic dyes exhibit strong electrogenerated chemiluminescence, which could be leveraged for analytical and imaging purposes. Such compounds with high quantum yield and light stability are valuable for developing new ECL systems .

Hydrogel Development

In the creation of multi-responsive and tough hydrogels , this compound can play a role. These hydrogels are synthesized using self-assembled nanomicelles as non-covalent macro-crosslinkers to copolymerize with other monomers, resulting in positively charged hydrogels. Such materials are responsive to multiple stimuli and have applications in drug delivery systems and tissue engineering .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a monomer in polymer production, its mechanism of action would involve reacting with other monomers to form a polymer chain .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. Generally, acrylates can cause skin and eye irritation, and inhalation or ingestion can be harmful .

properties

IUPAC Name

methyl (E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-13(2)9-11(12(14)17-3)18(15,16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTQMFVAHQHLSK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate

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